REACTION_CXSMILES
|
N1C(Cl)=NC(Cl)=NC=1Cl.[C:10]([O:14][C:15](=[O:28])[NH:16][CH2:17][C:18]1([CH2:24][C:25](=O)[NH2:26])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)([CH3:13])([CH3:12])[CH3:11].CCCCCC.CCOC(C)=O>CN(C=O)C>[C:10]([O:14][C:15](=[O:28])[NH:16][CH2:17][C:18]1([CH2:24][C:25]#[N:26])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1)([CH3:11])([CH3:13])[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
(1-carbamoylmethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1(CCCCC1)CC(N)=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An ice-water bath was used
|
Type
|
EXTRACTION
|
Details
|
was extracted 4×EtOAc
|
Type
|
WASH
|
Details
|
The extracts were washed 1× water, 2× brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
yielded an oil which
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC1(CCCCC1)CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86.5 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |